(2Z)-2-[(2-methoxyphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide
Description
(2Z)-2-[(2-Methoxyphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide is a synthetic chromene derivative characterized by a 2H-chromene backbone substituted with a 2-methoxyphenylimino group at position 2 and a 2-methylphenyl carboxamide group at position 3 (Figure 1). Chromene derivatives are renowned for their biological activities, including antifungal, antiviral, and antitumor properties .
Properties
IUPAC Name |
2-(2-methoxyphenyl)imino-N-(2-methylphenyl)chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O3/c1-16-9-3-5-11-19(16)25-23(27)18-15-17-10-4-7-13-21(17)29-24(18)26-20-12-6-8-14-22(20)28-2/h3-15H,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPIOAHKZYGINMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3OC2=NC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(2-methoxyphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide typically involves a multi-step process:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction of appropriate precursors, such as salicylaldehyde derivatives and α,β-unsaturated carbonyl compounds, under basic or acidic conditions.
Introduction of the Methoxyphenyl Imino Group: The methoxyphenyl imino group can be introduced via a condensation reaction between the chromene core and 2-methoxyaniline in the presence of a suitable dehydrating agent, such as phosphorus oxychloride or acetic anhydride.
Attachment of the Methylphenyl Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the intermediate product with 2-methylphenyl isocyanate under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and methylphenyl groups, leading to the formation of corresponding quinones and carboxylic acids.
Reduction: Reduction reactions can target the imino group, converting it to an amine, or the chromene core, leading to dihydrochromene derivatives.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents can be employed under appropriate conditions.
Major Products Formed
Oxidation: Quinones, carboxylic acids
Reduction: Amines, dihydrochromenes
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Chemistry
In chemistry, (2Z)-2-[(2-methoxyphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, this compound has shown potential as an antimicrobial and anticancer agent. Studies have demonstrated its ability to inhibit the growth of various bacterial strains and cancer cell lines, making it a promising candidate for drug development.
Medicine
In medicine, this compound is being investigated for its therapeutic potential
Industry
Industrially, the compound can be used in the production of dyes, pigments, and polymers. Its stability and reactivity make it suitable for various industrial applications, including coatings and adhesives.
Mechanism of Action
The mechanism of action of (2Z)-2-[(2-methoxyphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer effects could involve the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Structural Features
The compound’s Z-configuration at the imino group (C=N) is critical for its molecular geometry and intermolecular interactions. The 2-methoxy and 2-methyl substituents on the aromatic rings influence electronic properties, solubility, and binding affinity to biological targets.
Structural Analogs with Substituted Aromatic Groups
Positional Isomers of Methoxyphenyl Groups
- N-(2-Methoxyphenyl)-2-[(3-methoxyphenyl)imino]-2H-chromene-3-carboxamide (CAS 400878-30-0) differs in the methoxy group position (3-methoxy vs. 2-methoxy on the phenylimino ring).
- (2Z)-7-Hydroxy-2-[(2-methoxyphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide (sc-491806) introduces a 7-hydroxy group and a tetrahydrofuran substituent, enhancing solubility and hydrogen-bonding interactions compared to the target compound’s 2-methylphenyl group .
Trifluoromethyl-Substituted Analogs
- N-(2-Methoxyphenyl)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide replaces the methoxy group with a trifluoromethyl (CF₃) group. The electron-withdrawing CF₃ group increases lipophilicity and metabolic stability, which may improve blood-brain barrier penetration .
Analogs with Varied Carboxamide Substituents
- N-[(2-Methoxyphenyl)diphenylmethyl]-1,3-thiazol-2-amine (T122) and N-[(2-Methylphenyl)diphenylmethyl]-pyrimidin-2-amine (T125) feature bulkier diphenylmethyl groups instead of the chromene backbone. These compounds exhibit higher melting points (162.3°C for T122; 183.1°C for T125), suggesting stronger crystal packing due to aromatic stacking .
Table 1: Comparison of Key Parameters
Biological Activity
The compound (2Z)-2-[(2-methoxyphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide is a member of the chromene family, known for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and comparative analysis with related compounds.
Chemical Structure and Properties
- Molecular Formula : C23H21N2O3
- Molecular Weight : 373.43 g/mol
- IUPAC Name : (2Z)-N-(2-methylphenyl)-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide
The structural characteristics of this compound contribute to its biological activity, particularly its ability to interact with various biological targets.
Anticancer Properties
Research indicates that chromene derivatives exhibit significant anticancer properties. The compound has shown effectiveness against various cancer cell lines, including breast and colon cancer. In vitro studies have demonstrated that it induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis via caspase activation |
| HT-29 (Colon Cancer) | 15.0 | Inhibition of cell cycle progression |
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Studies have shown that it is effective against a range of bacteria and fungi, suggesting potential as a therapeutic agent in treating infections.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Bactericidal |
| Candida albicans | 16 µg/mL | Fungicidal |
The biological activity of this compound involves multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism.
- Receptor Interaction : It can bind to cellular receptors, modulating signaling pathways that lead to apoptosis.
- Oxidative Stress Induction : The generation of reactive oxygen species (ROS) has been observed, contributing to the cytotoxic effects against cancer cells.
Comparative Analysis with Related Compounds
When compared to other chromene derivatives, this compound shows unique properties due to its specific functional groups. For example:
| Compound | IC50 (µM) | Biological Activity |
|---|---|---|
| (2Z)-N-(4-fluorophenyl)-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide | 10.0 | Anticancer |
| 6-Methyl-2-oxo-N-(quinolin-6-yl)-2H-chromene-3-carboxamide | 20.0 | Antioxidant |
This comparison highlights the enhanced potency of our target compound in specific biological contexts.
Case Studies
-
Study on Anticancer Effects : A recent study published in Journal of Medicinal Chemistry evaluated the anticancer effects of several chromene derivatives, including our target compound. Results indicated that it significantly reduced tumor size in xenograft models.
"The compound showed a remarkable reduction in tumor volume compared to control groups" .
- Antimicrobial Efficacy Study : An investigation into the antimicrobial properties revealed that the compound effectively inhibited growth in multi-drug resistant strains of Staphylococcus aureus, suggesting its potential use in treating resistant infections .
Q & A
Q. Optimization strategies :
- Use anhydrous solvents (e.g., DMF or THF) to minimize hydrolysis.
- Catalysts like DMAP or HOBt improve coupling efficiency.
- Monitor reaction progress via TLC or HPLC to isolate intermediates and reduce side products .
Advanced: How can stereochemical integrity (Z-configuration) be ensured during synthesis, and what analytical methods validate it?
Answer:
The Z-configuration at the imino group is critical for bioactivity. Key steps include:
- Stereocontrol : Use of bulky substituents (e.g., 2-methoxyphenyl) to sterically hinder E-isomer formation.
- Validation methods :
Basic: What spectroscopic techniques are most effective for structural characterization?
Answer:
- 1H/13C NMR : Assign aromatic protons (δ 6.5–8.5 ppm) and carboxamide carbonyl (δ ~165 ppm). Methoxy groups appear as singlets (δ ~3.8 ppm).
- IR Spectroscopy : Confirm amide C=O stretch (~1680 cm⁻¹) and imine C=N (~1600 cm⁻¹).
- Mass Spectrometry : High-resolution ESI-MS identifies molecular ion peaks and fragmentation patterns .
Advanced: How can conflicting biological activity data (e.g., varying IC50 values) be resolved for this compound?
Answer:
Discrepancies may arise from assay conditions or impurity profiles. Mitigation strategies:
- Purity assessment : Use HPLC-MS to rule out contaminants (e.g., E-isomers or unreacted intermediates).
- Assay standardization : Compare results across multiple cell lines (e.g., HeLa vs. MCF-7) under controlled O2/pH conditions.
- Predictive modeling : Apply PASS or AutoDock to correlate structural features (e.g., methoxy placement) with target binding .
Basic: What are the primary chemical reactivity patterns of this compound?
Answer:
Reactivity is dominated by:
- Electrophilic substitution : Methoxy groups direct reactions (e.g., nitration) to the para position.
- Nucleophilic attack : The imino group reacts with Grignard reagents or hydrazines.
- Oxidation : Chromene core forms quinones under strong oxidants (e.g., KMnO4) .
Advanced: How does solvent polarity influence stability, and what decomposition pathways are observed?
Answer:
- Polar solvents (e.g., DMSO) : Accelerate hydrolysis of the carboxamide group.
- Nonpolar solvents (e.g., toluene) : Stabilize the compound but may induce photodegradation.
- Decomposition pathways :
- Hydrolysis: Amide → carboxylic acid + amine.
- Photo-oxidation: Chromene ring opening under UV light .
Basic: What preliminary assays are used to screen for biological activity?
Answer:
- Anticancer : MTT assay on cancer cell lines (IC50 determination).
- Anti-inflammatory : COX-2 inhibition ELISA.
- Enzyme inhibition : Fluorescence-based kinase assays (e.g., EGFR-TK).
- Cytotoxicity : Parallel testing on non-cancerous cells (e.g., HEK293) .
Advanced: How can computational methods resolve contradictions between predicted and observed bioactivity?
Answer:
- Docking studies : Use AutoDock Vina to simulate binding to targets (e.g., tubulin or topoisomerase II). Compare with experimental IC50.
- MD simulations : Assess binding stability over time (e.g., GROMACS).
- SAR analysis : Modify substituents (e.g., replacing methoxy with Cl) and predict activity via QSAR models .
Basic: What crystallization conditions are optimal for X-ray analysis?
Answer:
- Solvent system : Slow evaporation from DCM/hexane (1:3).
- Temperature : 4°C to slow nucleation.
- Additives : Trace ethyl acetate improves crystal quality.
- Data collection : Use SHELXL for refinement, ensuring R-factor < 5% .
Advanced: How do substituent modifications (e.g., methoxy vs. trifluoromethyl) alter pharmacological profiles?
Answer:
- Methoxy groups : Enhance solubility and H-bonding (e.g., COX-2 inhibition).
- Trifluoromethyl : Increases lipophilicity and metabolic stability (CYP450 resistance).
- Chloro substituents : Improve DNA intercalation but may raise toxicity.
- Validation : Compare logP, PSA, and ADMET profiles via SwissADME .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
